molecular formula C21H22ClN3O4S B2542460 8-((4-((3-氯吡啶-4-基)氧)哌啶-1-基)磺酰基)-5,6-二氢-1H-吡咯并[3,2,1-ij]喹啉-4(2H)-酮 CAS No. 2034578-74-8

8-((4-((3-氯吡啶-4-基)氧)哌啶-1-基)磺酰基)-5,6-二氢-1H-吡咯并[3,2,1-ij]喹啉-4(2H)-酮

货号 B2542460
CAS 编号: 2034578-74-8
分子量: 447.93
InChI 键: YKJKIXIJBXUDQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antibacterial Activity

The synthesis of a novel tetracyclic quinolone structure, specifically 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, has been explored to evaluate their antibacterial properties. The synthesis process involved the creation of various derivatives with different heteroatoms (N, O, or S) at the 8-position, which appeared to have minimal impact on antibacterial activity. Notably, the pyrrolidinyl and piperazinyl derivatives, particularly the 8-(3-hydroxy-1-pyrrolidinyl) and the hydrochloride of the 8-(4-methyl-1-piperazinyl) derivatives, demonstrated significant potency against both Gram-positive and Gram-negative bacteria. However, modifications such as replacing the piperazinyl nitrogen with other atoms affected the spectrum of activity, often enhancing the effect on Gram-positive bacteria while reducing it against Gram-negative bacteria. One derivative, in particular, showed promising in vivo activity without causing adverse effects in mice, even when combined with fenbufen. However, altering the carboxy group to a sulfonic acid group resulted in a complete loss of antibacterial activity .

Molecular Structure Analysis and Pharmacological Evaluation

The molecular structure of pyrrolo[3,2,1-ij]quinoline derivatives has been closely studied to understand their pharmacological potential, especially in the context of asthma treatment. The structure-activity relationship studies highlighted that a specific moiety at the 1-position of the pyrroloquinoline nucleus, combined with a methyl group at the 2-position, was optimal for antagonizing both histamine and platelet activating factor (PAF). Substituents at the 8- and 4-positions were also investigated to enhance the potency of 5-lipoxygenase inhibition while maintaining or improving activities against histamine and PAF. One compound, in particular, demonstrated oral activity in guinea pig models against bronchospasm induced by histamine and PAF, as well as leukotriene-dependent bronchoconstriction, showcasing its potential as a therapeutic agent in asthma treatment .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their pharmacological properties. The introduction of various substituents and functional groups can significantly alter the biological activity of the molecules. For instance, the presence of a sulfonic acid group instead of a carboxy group led to a loss of antibacterial activity, indicating the importance of the carboxy group in the compound's mechanism of action against bacteria . Similarly, the optimization of substituents for the inhibition of 5-lipoxygenase, histamine, and PAF activities suggests a delicate balance in the chemical structure that is necessary for achieving the desired pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are directly related to their pharmacological efficacy and safety profile. The antibacterial activity of the derivatives is influenced by the nature of the substituents, which can affect the solubility, stability, and overall bioavailability of the compounds. The balance between hydrophilic and hydrophobic groups within the molecule is essential for its interaction with bacterial cells and the subsequent antibacterial effect. Similarly, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also determined by these physical and chemical characteristics, which in turn influence the compound's effectiveness in vivo, as seen with the compound that showed potent activity without causing convulsions in mice .

科学研究应用

抗菌活性

研究表明,与 8-((4-((3-氯吡啶-4-基)氧)哌啶-1-基)磺酰基)-5,6-二氢-1H-吡咯并[3,2,1-ij]喹啉-4(2H)-酮 结构相关的化合物表现出显著的抗菌活性。例如,Taguchi 等人 (1992) 合成并测试了一系列四环喹诺酮抗菌剂,以了解其对革兰氏阳性菌和革兰氏阴性菌的疗效,结果表明在体外和体内环境中均表现出有效的活性 (Taguchi 等人,1992)

合成与催化

Alizadeh 等人 (2014) 报道了使用哌啶(该化合物的结构成分)作为双系统催化剂,在合成含香豆素的吡咯并[1,2-a]喹喔啉衍生物中的应用。这种催化以产率高、反应条件温和、易于操作而著称,表明在合成化学中具有潜在应用 (Alizadeh 等人,2014)

抗癌特性

Solomon 等人 (2019) 研究了一系列衍生自 4-氨基喹啉的磺酰类似物,其结构与该化合物相似,以了解其抗癌活性。这些化合物对各种癌细胞系表现出显着的细胞毒性,表明在癌症治疗中具有潜在的治疗应用 (Solomon 等人,2019)

促凋亡作用

Cumaoğlu 等人 (2015) 对含有磺酰胺片段的化合物进行的研究表明,通过激活癌细胞中的特定细胞通路,这些化合物具有促凋亡作用。这项研究强调了与该化合物结构相关的磺酰胺衍生物在癌症治疗中的潜力 (Cumaoğlu 等人,2015)

半胱天冬酶-3 抑制活性

Kravchenko 等人 (2005) 合成了一种新型磺酰衍生物,与目标化合物密切相关,该衍生物被确认为半胱天冬酶-3 的有效抑制剂。这一发现突出了此类化合物在与细胞凋亡和细胞死亡相关的治疗应用中的潜力 (Kravchenko 等人,2005)

作用机制

This compound selectively inhibits PCSK9 protein synthesis . The IC50 value is 3.7 μM by in vitro hPCSK9 translation .

属性

IUPAC Name

6-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-18-13-23-7-3-19(18)29-16-5-8-24(9-6-16)30(27,28)17-11-14-1-2-20(26)25-10-4-15(12-17)21(14)25/h3,7,11-13,16H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKIXIJBXUDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。